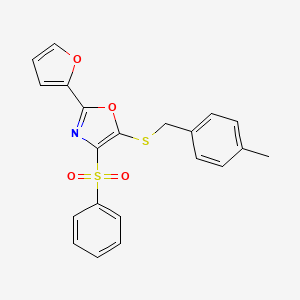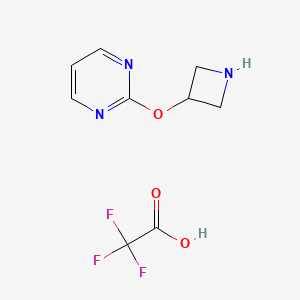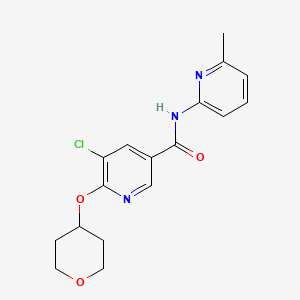
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a pyrazole ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the furan ring, and the bromination of the benzamide group. Common synthetic routes may involve:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Furan Ring: This step may involve the reaction of a suitable precursor with furfural or a furan derivative.
Bromination: The bromination of the benzamide group can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan and pyrazole rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-chlorobenzamide
- 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-fluorobenzamide
Uniqueness
The uniqueness of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the methoxy group may influence its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-bromo-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-14-2-3-16(18)15(8-14)17(22)19-5-6-21-10-13(9-20-21)12-4-7-24-11-12/h2-4,7-11H,5-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPXJKFJJZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
![2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B2500072.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)


![2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B2500082.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)

![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)
